molecular formula C22H23N3O4S B10807347 N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide

N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B10807347
M. Wt: 425.5 g/mol
InChI Key: APRMCPURFBOJDX-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide (CAS 909856-86-6) is a high-purity chemical compound with a molecular formula of C22H23N3O4S and a molecular weight of 425.5 g/mol, supplied in 250mg quantities . This synthetic molecule features a piperidine core strategically substituted with an N-(4-methoxyphenyl) carboxamide group and a quinolin-8-ylsulfonyl moiety. The distinct structure, combining these privileged pharmacophores, makes it a valuable intermediate for medicinal chemistry and drug discovery research. The quinoline scaffold is recognized for its broad spectrum of biological activities and is found in various pharmacologically active substances, indicating significant potential for interaction with diverse biological targets . Specifically, structural analogs sharing the piperidine-1-carboxamide core have demonstrated potent and selective inhibitory activity against enzymes such as Fatty Acid Amide Hydrolase (FAAH), which plays a key role in the endocannabinoid signaling pathway . Consequently, this compound is of high interest for investigating novel therapeutics and exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors and receptor modulators. The compound is intended for research applications in chemistry and biology, including use as a building block for complex molecule synthesis and in the study of biochemical mechanisms. It is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C22H23N3O4S

Molecular Weight

425.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-quinolin-8-ylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C22H23N3O4S/c1-29-19-9-7-18(8-10-19)24-22(26)17-11-14-25(15-12-17)30(27,28)20-6-2-4-16-5-3-13-23-21(16)20/h2-10,13,17H,11-12,14-15H2,1H3,(H,24,26)

InChI Key

APRMCPURFBOJDX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Biological Activity

N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide (CAS No. 909856-86-6) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4S, with a molecular weight of 425.50 g/mol. The compound features a piperidine ring, a quinoline sulfonamide moiety, and a methoxyphenyl group, which contribute to its diverse biological activities.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinoline sulfonamides exhibit significant antimicrobial properties. In vitro assays revealed that this compound shows promising activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
7bStaphylococcus aureus0.22 μg/mL
7bStaphylococcus epidermidis0.25 μg/mL

This compound exhibited bactericidal effects, as indicated by the minimum bactericidal concentration (MBC) values, which were comparable to those of standard antibiotics. Additionally, it inhibited biofilm formation in pathogenic bacteria, indicating potential for treating biofilm-associated infections .

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies indicate that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound could be beneficial in managing inflammatory conditions .

3. Anticancer Activity

Research into the anticancer potential of this compound has revealed its ability to induce apoptosis in various cancer cell lines. For instance, it has shown cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231.

Case Study: Cytotoxic Effects on Breast Cancer Cells
In a study assessing the cytotoxicity of this compound:

  • Cell Lines Tested : MCF-7 and MDA-MB-231
  • Results : The compound demonstrated significant cell death at concentrations as low as 10 μM over a 48-hour exposure period.

The mechanism of action appears to involve the disruption of mitochondrial integrity and activation of caspase pathways leading to apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the piperidine or quinoline moieties can enhance potency and selectivity against specific targets.

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy group at para positionIncreased lipophilicity and cell membrane permeability
Quinoline sulfonamide moietyEnhanced antimicrobial activity

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide. Quinoline and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

  • Study on Anticancer Efficacy :
    • A study assessed the cytotoxicity of various quinoline derivatives, including this compound, against human cancer cell lines. Results showed significant inhibition of cell proliferation at nanomolar concentrations .
  • Combination Therapy :
    • Investigations into combination therapies involving this compound with existing chemotherapeutics demonstrated enhanced efficacy, suggesting a potential role in overcoming drug resistance .

Antimalarial Activity

The compound also shows promise in the fight against malaria. Quinoline-based compounds have been extensively studied for their antimalarial properties.

Case Studies

  • Efficacy in Animal Models :
    • In vivo studies using mouse models infected with Plasmodium berghei showed that administration of the compound resulted in significant reductions in parasitemia and improved survival rates compared to controls .
  • Comparative Studies :
    • Comparative efficacy studies with other known antimalarials revealed that this compound exhibited superior activity against resistant strains of malaria parasites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-substituted piperidine-4-carboxamides. Key structural analogues and their distinguishing features are summarized below:

Compound Name Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Piperidine-4-carboxamide - 4-Methoxyphenyl (amide)
- Quinolin-8-ylsulfonyl (piperidine)
Kv1.5 modulation, enzyme inhibition
DDO-02002 (1-(benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide) Piperidine-4-carboxamide - 4-Methoxyphenyl (amide)
- Benzo[d]oxazol-2-ylmethyl (piperidine)
Kv1.5 potassium channel inhibition
MSC-5350 (5-[2-[5-Chloro-2-[[(5-methoxy-8-quinolinyl)sulfonyl]amino]phenyl]ethynyl]-4-methoxy-N,N-dimethyl-2-pyridinecarboxamide) Pyridinecarboxamide - Quinolin-8-ylsulfonyl
- Chlorophenyl ethynyl
Undisclosed (structural analogue)
N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide Piperidine-4-carboxamide - 4-Phenoxyphenyl (amide)
- Trifluoromethylpyrimidinyl (piperidine)
Kinase inhibition, anticancer activity

Key Observations :

  • The quinolin-8-ylsulfonyl group in the target compound distinguishes it from analogues like DDO-02002, which uses a benzo[d]oxazole substituent.
  • 4-Methoxyphenyl substitution at the amide nitrogen is conserved in some analogues (e.g., DDO-02002) but replaced with phenoxyphenyl or fluorobenzyl groups in others (e.g., SARS-CoV-2 inhibitors in ), altering lipophilicity and target selectivity.

Comparison :

  • The target compound’s use of TFA for Boc deprotection is standard but may require stringent purification due to residual acidity .
  • DDO-02002’s alkylation step under reflux conditions contrasts with the milder coupling methods used for SARS-CoV-2 inhibitors, impacting scalability .
2.3.1. Ion Channel Modulation
  • Target Compound vs. DDO-02002: Both inhibit Kv1.5 potassium channels, but DDO-02002’s benzo[d]oxazole group confers higher lipophilicity, enhancing membrane permeability. The target compound’s quinolin-8-ylsulfonyl group may improve binding to sulfonyl-sensitive domains in ion channels .
  • Comparison with SR141716A : A structurally distinct piperidine carboxamide (CB1 inverse agonist) lacks sulfonyl groups but shares carboxamide-driven receptor affinity, highlighting the role of sulfonyl moieties in target specificity .
2.3.2. Enzyme Inhibition
  • Soluble Epoxide Hydrolase (sEH) Inhibitors: Analogues like N-(4-formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide use formylphenyl groups for covalent enzyme binding, whereas the target compound’s methoxyphenyl group may favor non-covalent interactions .
Physicochemical Properties
Property Target Compound DDO-02002 MSC-5350
Molecular Weight ~445 g/mol (estimated) 409.45 g/mol 547.01 g/mol
LogP (Predicted) 2.8 3.1 4.2
Solubility (aq.) Low Moderate (DMSO-soluble) Low

Preparation Methods

Pfitzinger Reaction for Quinoline Synthesis

The Pfitzinger reaction, as demonstrated in the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, provides a robust pathway to functionalized quinolines. Adapting this method:

  • Reactants : Isatin derivatives and 8-substituted acetophenones.

  • Conditions : Reflux in ethanol with NaOH (2.5 equiv, 12 h).

  • Mechanism : Base-induced condensation forms the quinoline backbone.

For quinoline-8-sulfonic acid precursors, sulfonation at the 8-position is achieved using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent treatment with PCl₅ converts the sulfonic acid to sulfonyl chloride.

Key Data :

StepReagents/ConditionsYieldReference
SulfonationClSO₃H, 0°C, 4 h72%
ChlorinationPCl₅, reflux, 3 h85%

Preparation of Piperidine-4-carboxamide Intermediates

Bischler–Napieralski Cyclization

The synthesis of 1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline illustrates the utility of Bischler–Napieralski cyclization for constructing piperidine scaffolds. Adapted for piperidine-4-carboxamide:

  • Starting Material : Phenethylamine derivatives (e.g., 4-methoxyphenethylamine).

  • Amide Formation : React with isobutyryl chloride in pyridine (0°C to RT, 16 h).

  • Cyclization : P₂O₅/POCl₃ in xylene (reflux, 4 h).

  • Reduction : NaBH₄ in ethanol to yield piperidine-4-carboxylic acid derivatives.

Optimization Insight :

  • Protection Strategies : tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen prevents undesired side reactions during subsequent sulfonylation.

  • Purification : Column chromatography (SiO₂, EtOAc/hexane 1:2) achieves >95% purity.

Coupling Reactions: Sulfonylation and Amide Bond Formation

Sulfonylation of Piperidine

The quinoline-8-sulfonyl chloride reacts with Boc-protected piperidine-4-carboxylic acid under mild conditions:

  • Base : Triethylamine (3 equiv) in CH₂Cl₂ (0°C, 2 h).

  • Deprotection : 4 M HCl in EtOAc (RT, 24 h).

Spectroscopic Validation :

  • ¹H-NMR : Characteristic downfield shifts for sulfonamide protons (δ 3.3–3.5 ppm).

  • MS (FAB) : m/z 409 [M+H]⁺ observed for analogous sulfonamides.

Amide Coupling with 4-Methoxyaniline

The final carboxamide bond is formed via activation of the piperidine-4-carboxylic acid:

  • Activation : HOBt/WSCD in DMF (RT, 48 h).

  • Coupling : Add 4-methoxyaniline (1.2 equiv) and stir (RT, 24 h).

  • Workup : Partition between H₂O/EtOAc; purify via column chromatography (MeOH/CHCl₃ 3:97).

Yield Optimization :

  • Excess amine (1.5 equiv) improves conversion to >80%.

  • Catalytic DMAP accelerates acylation.

Purification and Characterization

Chromatographic Techniques

  • Normal Phase SiO₂ : Resolve polar byproducts (EtOAc/hexane gradient).

  • Reverse Phase C18 : Final purification (MeOH/H₂O 70:30).

Spectroscopic Data

TechniqueKey SignalsReference
¹H-NMR (DMSO-d₆)δ 7.8–8.3 (quinoline-H), δ 3.7 (OCH₃)
¹³C-NMR δ 165.2 (CONH), δ 55.1 (OCH₃)
MS (ESI) m/z 482.2 [M+H]⁺ (calculated: 482.18)

Challenges and Mitigation Strategies

  • Sulfonyl Chloride Stability :

    • Hydrolyzes readily; use freshly prepared or store under N₂.

  • Piperidine Ring Conformation :

    • Boc protection prevents N-alkylation side reactions.

  • Amide Racemization :

    • Low temperatures (0°C) and HOBt minimize epimerization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Methoxyphenyl)-1-(quinolin-8-ylsulfonyl)piperidine-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including sulfonylation of the quinoline core followed by coupling with a piperidine-carboxamide intermediate. Key steps involve:

  • Sulfonylation : Reacting quinoline-8-sulfonyl chloride with piperidine-4-carboxamide derivatives under anhydrous conditions (e.g., DMF, 0–5°C, 12 hours) .
  • Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonylated piperidine to 4-methoxyaniline. Monitor purity via HPLC and optimize yields by adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometry .
    • Critical Parameter : Residual solvents (e.g., DMF) must be rigorously removed via vacuum distillation to avoid interference in downstream assays.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Employ a combination of:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm bond lengths and angles .
  • NMR spectroscopy : Compare 1H^1H- and 13C^13C-NMR shifts with computational predictions (e.g., DFT calculations) to verify substituent positions .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight within ±2 ppm error .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC50_{50} variability) may arise from:

  • Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, cytotoxicity assays using the Bradford method ( ) require consistent protein quantification protocols .
  • Solubility Effects : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation. Use dynamic light scattering (DLS) to confirm monodisperse solutions .
    • Data Table :
StudyIC50_{50} (μM)Cell LineSolvent
A2.3 ± 0.4HEK293DMSO
B8.1 ± 1.2HeLaEtOH

Q. How does the compound’s piperidine-sulfonamide moiety influence its pharmacokinetic properties?

  • Methodological Answer : The sulfonamide group enhances metabolic stability but may reduce oral bioavailability due to high polar surface area (PSA >140 Ų). Key assessments include:

  • Permeability : Use Caco-2 cell monolayers to measure apparent permeability (PappP_{\text{app}}), with PSA ≤140 Ų correlating with improved absorption .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor half-life via LC-MS. Piperidine N-methylation can mitigate CYP450-mediated oxidation .

Q. What computational approaches are suitable for predicting target binding modes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of potential targets (e.g., kinase domains). Validate poses with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with quinoline-N) using Schrödinger’s Phase. Compare with SAR data from analogs (e.g., ) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show negligible effects?

  • Methodological Answer : Variations may stem from:

  • Strain-Specificity : Test against Gram-negative (e.g., E. coli) vs. Gram-positive (e.g., S. aureus) strains, as the quinoline moiety may disrupt efflux pumps in the latter .
  • Concentration Thresholds : Use checkerboard assays to identify synergistic effects with existing antibiotics (e.g., ciprofloxacin) .
    • Recommendation : Replicate studies under CLSI guidelines with ATCC-certified strains and ≥3 biological replicates.

Structural and Functional Insights

Q. How does the 4-methoxyphenyl group modulate target selectivity?

  • Methodological Answer : The methoxy group’s electron-donating properties enhance π-π stacking with aromatic residues in target proteins (e.g., kinase ATP-binding pockets). Compare with analogs lacking the methoxy group using:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KDK_D) to purified targets .
  • Thermal Shift Assays : Monitor protein thermal stability (ΔTm\Delta T_m) upon compound binding .

Methodological Best Practices

Q. What analytical techniques are critical for assessing compound stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via UPLC-QTOF .
  • Light Sensitivity : Conduct ICH Q1B photostability testing using a xenon lamp (1.2 million lux hours) .

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